REACTION_CXSMILES
|
[H-].[Na+].[OH:3][C:4]1[CH:21]=[CH:20][C:7]2[C:8]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)=[C:9]([N+:11]([O-:13])=[O:12])[O:10][C:6]=2[CH:5]=1.[CH2:22](I)[CH3:23].O>C(COC)OC>[CH2:22]([O:3][C:4]1[CH:21]=[CH:20][C:7]2[C:8]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)=[C:9]([N+:11]([O-:13])=[O:12])[O:10][C:6]=2[CH:5]=1)[CH3:23] |f:0.1|
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Name
|
|
Quantity
|
0.34 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
6-hydroxy-2-nitro-3-phenylbenzofuran
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
OC1=CC2=C(C(=C(O2)[N+](=O)[O-])C2=CC=CC=C2)C=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated to its
|
Type
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TEMPERATURE
|
Details
|
reflux temperature
|
Type
|
TEMPERATURE
|
Details
|
maintained
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 5 hours
|
Duration
|
5 h
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for about three hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The extracts are washed with water and saturated sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Concentration of the extracts provides a residue which
|
Type
|
CUSTOM
|
Details
|
is recrystallized from aqueous ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=CC2=C(C(=C(O2)[N+](=O)[O-])C2=CC=CC=C2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |